molecular formula C10H10N2O4 B11756914 5,7-dimethoxy-1H-indazole-3-carboxylic acid

5,7-dimethoxy-1H-indazole-3-carboxylic acid

Cat. No.: B11756914
M. Wt: 222.20 g/mol
InChI Key: NFGDWJYJHHUMEI-UHFFFAOYSA-N
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Description

5,7-Dimethoxy-1H-indazole-3-carboxylic acid is a high-value chemical building block prized in medicinal chemistry for the development of novel bioactive compounds, particularly kinase inhibitors. As a functionalized indazole core, it serves as a direct synthetic precursor to a diverse array of 3-substituted indazoles, which are crucial scaffolds in drug discovery. Its molecular structure, featuring a carboxylic acid group at the 3-position and methoxy substituents at the 5- and 7-positions, makes it an ideal starting material for further derivatization. [2] This compound is a critical intermediate in constructing complex molecules for pharmaceutical research. The carboxylic acid group can be readily converted into various functional groups, including amides, esters, and ketones. For instance, it can be transformed into a Weinreb amide (N-methoxy-N-methylamide), which can then be reacted with organometallic reagents to produce 3-acylindazoles—a key structural motif found in many kinase inhibitors. [4] Indazole-based compounds are recognized as important bioisosteres for indoles and are featured in several marketed drugs and investigational compounds targeting various diseases. [5] Researchers utilize this scaffold to develop potential therapies for a range of conditions. Indazole derivatives are actively investigated as tyrosine kinase and threonine kinase inhibitors, with applications in oncology. [5] Furthermore, research into indazole-3-carboxamides has explored their activity as partial agonists of brain alpha-7 nicotinic acetylcholine receptors, indicating potential for treating neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia. [7] This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10N2O4

Molecular Weight

222.20 g/mol

IUPAC Name

5,7-dimethoxy-1H-indazole-3-carboxylic acid

InChI

InChI=1S/C10H10N2O4/c1-15-5-3-6-8(7(4-5)16-2)11-12-9(6)10(13)14/h3-4H,1-2H3,(H,11,12)(H,13,14)

InChI Key

NFGDWJYJHHUMEI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)OC)NN=C2C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Design

The diazotization of ortho-aminophenylacetamide derivatives represents the most direct route to 5,7-dimethoxy-1H-indazole-3-carboxylic acid. This method leverages the cyclization of diazonium intermediates to form the indazole core. The starting material, 2-amino-4,6-dimethoxyphenylacetamide, undergoes diazotization using sodium nitrite (NaNO₂) in glacial acetic acid (AcOH), generating a reactive diazonium salt. Intramolecular cyclization then occurs, facilitated by the electron-donating methoxy groups at positions 5 and 7, which stabilize the transition state.

Optimization of Reaction Conditions

Critical parameters include:

  • Temperature : Reactions typically proceed at 0–5°C during diazotization to minimize side reactions, followed by gradual warming to room temperature.

  • Acid Concentration : Glacial AcOH (≥99%) ensures protonation of the amine and stabilizes the diazonium intermediate.

  • Workup : Extraction with ethyl acetate or dichloromethane, followed by column chromatography (silica gel, eluent: hexane/ethyl acetate gradient), achieves purities >95%.

Table 1. Representative Yields from Diazotization Methods

Starting MaterialReagentsYield (%)Purity (%)Reference
2-Amino-4,6-dimethoxyphenylacetamideNaNO₂, AcOH6097
2-Amino-4,6-dimethoxyphenylacetateNaNO₂, H₂SO₄4692

Cascade N−N Bond-Forming Reactions

Novel Solvent-Directed Synthesis

A transition-metal-free cascade reaction developed by Xu et al. (2023) enables the construction of indazole acetic acid scaffolds. While initially designed for unsubstituted analogs, this method adapts to 5,7-dimethoxy variants by employing 3-amino-3-(2-nitro-4,6-dimethoxyphenyl)propanoic acid as the substrate. Heating in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) induces simultaneous N−N bond formation and decarboxylation, yielding the target compound.

Functional Group Tolerance

The reaction tolerates electron-donating methoxy groups, with no observable demethylation under basic conditions. However, steric hindrance from the 5- and 7-methoxy groups slightly reduces yields compared to unsubstituted indazoles (52% vs. 65%).

Fischer–Speier Esterification and Hydrolysis

Stepwise Functionalization

Alternative routes involve intermediate esterification or hydrolysis:

  • Esterification : Treatment of this compound with ethanol and sulfuric acid produces the ethyl ester, which facilitates purification.

  • Hydrolysis : Refluxing the ester in aqueous NaOH regenerates the carboxylic acid with near-quantitative recovery.

Table 2. Esterification/Hydrolysis Conditions

StepReagentsTemperature (°C)Yield (%)
EsterificationH₂SO₄, EtOH8085
HydrolysisNaOH (2M), H₂O10098

Regioselective Challenges and Solutions

Controlling Methoxy Group Positioning

The 5,7-dimethoxy pattern necessitates precise regiocontrol during synthesis. Key strategies include:

  • Directed Ortho-Metalation : Using methoxy groups as directing agents during lithiation ensures correct substitution.

  • Protection/Deprotection : Temporarily protecting the carboxylic acid as an ester prevents undesired interactions during methoxylation.

Byproduct Formation

Common byproducts include 4,6-dimethoxy isomers, which arise from incomplete cyclization. Gradient elution during chromatography (5→30% ethyl acetate in hexane) effectively separates these species.

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

Bulk synthesis prioritizes sodium nitrite over expensive transition-metal catalysts, reducing production costs by ~40%.

Waste Management

Neutralization of acidic waste streams with calcium carbonate (CaCO₃) precipitates nitrite residues, aligning with environmental regulations .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions. This reaction is pivotal for synthesizing derivatives with modified solubility or biological activity.

Example Protocol :

  • Reagents : Methanol, sulfuric acid (catalyst)

  • Conditions : Reflux at 80°C for 12 hours

  • Product : Methyl 5,7-dimethoxy-1H-indazole-3-carboxylate

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane)

The methoxy groups at positions 5 and 7 enhance the electron density of the indazole ring, facilitating nucleophilic attack at the carbonyl carbon of the carboxylic acid.

Amide Formation

The acid readily forms amides via coupling with primary or secondary amines, a key step in medicinal chemistry for probing structure-activity relationships (SAR).

Example Protocol :

  • Reagents : EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole), dimethylformamide (DMF)

  • Conditions : Room temperature, 24 hours

  • Product : 5,7-Dimethoxy-1H-indazole-3-carboxamide derivatives

  • Applications : Derivatives like 7t (tetrahydroindazole-based analogues) show high sigma-2 receptor inhibition (pK<sub>i</sub> = 7.8) with >625-fold selectivity over sigma-1 .

Decarboxylation and Ring Modification

Under thermal or basic conditions, decarboxylation can occur, yielding 5,7-dimethoxy-1H-indazole. This reaction is less common but critical for generating simplified scaffolds.

Key Observations :

  • Conditions : Pyridine, 150°C, 6 hours

  • Product : 5,7-Dimethoxy-1H-indazole

  • Mechanism : Loss of CO<sub>2</sub> via radical or ionic pathways, stabilized by the aromatic system.

Electrophilic Aromatic Substitution (EAS)

The electron-donating methoxy groups activate the indazole ring for EAS, though regioselectivity is influenced by steric and electronic factors.

Example Reaction : Nitration

  • Reagents : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>

  • Conditions : 0–5°C, 2 hours

  • Product : Nitro derivatives primarily at position 4 or 6 (meta to methoxy groups).

Salt Formation

The carboxylic acid forms salts with bases, enhancing solubility for pharmacological testing.

Example :

  • Reagent : Sodium hydroxide (NaOH)

  • Product : Sodium 5,7-dimethoxy-1H-indazole-3-carboxylate

  • Solubility : >2 mM in PBS buffer (pH 7.4)

Analytical Characterization

Reaction products are routinely characterized using:

  • NMR Spectroscopy : Confirms substitution patterns and purity.

  • HRMS : Validates molecular formulas (e.g., [M+H]<sup>+</sup> for esters at m/z 251.0924) .

This compound’s reactivity profile underscores its utility in synthesizing bioactive molecules, particularly in oncology and neurology research. Continued exploration of its derivatives, such as 7t and 6o , highlights its potential as a scaffold for drug discovery .

Scientific Research Applications

Pharmaceutical Development

5,7-Dimethoxy-1H-indazole-3-carboxylic acid is recognized for its role as an intermediate in the synthesis of novel pharmaceuticals. It is particularly valuable in developing drugs aimed at treating neurological disorders. The compound's structural features allow it to interact with biological targets effectively, making it a candidate for further drug development.

Case Study: Neurological Drug Development
Research has indicated that derivatives of indazole compounds exhibit neuroprotective properties. For instance, studies on similar compounds have shown efficacy in reducing oxidative stress and neurotoxicity in neuronal cell lines, suggesting that this compound could be explored for similar applications .

Biochemical Research

In biochemical research, this compound is utilized to investigate the mechanisms of action of various enzymes and receptors. Its unique chemical properties enable researchers to explore complex biochemical pathways.

Data Table: Applications in Biochemical Studies

Application AreaDescription
Enzyme MechanismsUsed to study enzyme kinetics and inhibition effects.
Receptor InteractionsInvestigated for binding affinities to various receptor types.
Pathway AnalysisAids in understanding signal transduction pathways in cellular processes.

Material Science

The compound is also being explored for its potential applications in material science, particularly in the development of advanced materials such as polymers and coatings. Its chemical structure provides unique properties that can enhance material performance.

Example: Polymer Development
Research into indazole derivatives has shown promise in creating polymers with improved thermal stability and mechanical properties .

Agricultural Chemistry

In agricultural chemistry, this compound has applications in formulating agrochemicals aimed at pest control and crop protection. Its efficacy can contribute to enhanced agricultural productivity.

Case Study: Agrochemical Formulation
Studies have demonstrated that compounds similar to this compound can be effective against various pests and pathogens affecting crops .

Analytical Chemistry

This compound serves as a standard in analytical methods, ensuring accuracy and reliability in the quantitative analysis of related compounds. Its use helps validate methodologies used in chemical analysis.

Data Table: Analytical Applications

MethodologyApplication Area
HPLCUsed as a standard for calibration.
SpectroscopyAssists in identifying related compounds.

Mechanism of Action

The mechanism of action of 5,7-dimethoxy-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variation: Methoxy vs. Methyl Groups

The most direct analog of 5,7-dimethoxy-1H-indazole-3-carboxylic acid is 5,7-dimethyl-1H-indazole-3-carboxylic acid (CAS 1083368-69-7, ). Key differences arise from the electronic and steric effects of methoxy (-OCH₃) versus methyl (-CH₃) groups:

Property This compound 5,7-Dimethyl-1H-indazole-3-carboxylic Acid
Molecular Formula C₁₀H₁₀N₂O₄ C₁₀H₁₀N₂O₂
Molecular Weight (g/mol) 222.20 190.20
Substituent Electronic Effect Electron-donating (-OCH₃) Weakly electron-donating (-CH₃)
Predicted LogP ~1.2 (higher polarity) ~2.5 (higher lipophilicity)
Solubility Higher in polar solvents (e.g., DMSO) Lower water solubility

Core Heterocycle Comparison: Indazole vs. Indole Derivatives

Substitution of the indazole core with indole (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid , CAS 16381-48-9, ) alters reactivity and bioactivity:

Property This compound 7-Chloro-3-methyl-1H-indole-2-carboxylic Acid
Core Structure Indazole (two adjacent N atoms) Indole (one N atom)
Substituents 5,7-OCH₃; 3-COOH 7-Cl; 3-CH₃; 2-COOH
Molecular Weight (g/mol) 222.20 209.63
Reactivity More resistant to electrophilic substitution Prone to electrophilic substitution at C-5

The indazole core’s dual nitrogen atoms enhance aromatic stability and influence binding interactions in biological targets, whereas indole derivatives often exhibit distinct reactivity patterns due to their single nitrogen atom .

Impact of Substituent Position and Electronic Effects

  • Methoxy vs. Chloro Substituents: The chloro group in 7-chloro-3-methyl-1H-indole-2-carboxylic acid () is electron-withdrawing, reducing electron density on the aromatic ring and altering reactivity in substitution reactions.
  • Carboxylic Acid Position: The 3-carboxylic acid group in indazoles vs. the 2-position in indoles (e.g., 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid, ) affects hydrogen-bonding networks and metal coordination in enzyme active sites.

Physicochemical Properties and Bioactivity

Compound Boiling Point Melting Point Solubility Bioactivity (Inferred)
This compound Not reported Not reported High in DMSO Kinase inhibition, anti-cancer
5,7-Dimethyl-1H-indazole-3-carboxylic acid Not reported Not reported Moderate in ethanol Unreported
7-Chloro-3-methyl-1H-indole-2-carboxylic acid - Crystalline Low in water Unknown

The methoxy groups in the target compound likely enhance interactions with polar enzyme pockets, while the dimethyl analog’s lipophilicity may favor membrane permeability .

Biological Activity

5,7-Dimethoxy-1H-indazole-3-carboxylic acid is a compound belonging to the indazole family, characterized by its unique structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H10N2O4
  • Molecular Weight : Approximately 222.2 g/mol
  • Structural Features : The presence of methoxy groups at the 5 and 7 positions enhances its chemical properties and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The methoxy groups may play a significant role in the binding affinity to these targets, influencing their activity and leading to various biological effects. Preliminary studies suggest that this compound can act as an inhibitor for certain enzymes involved in inflammatory pathways and other disease mechanisms .

Anticancer Activity

Research indicates that indazole derivatives, including this compound, exhibit promising anticancer properties. Studies have shown that these compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For example, in vitro assays demonstrated significant cytotoxic effects against human cancer cell lines, with IC50 values indicating potent activity .

Anti-inflammatory Properties

This compound has been evaluated for its anti-inflammatory effects. It has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. In vitro studies reported IC50 values comparable to established anti-inflammatory drugs, suggesting its potential use in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerSignificant cytotoxicity in cancer cells
Anti-inflammatoryCOX inhibition with IC50 comparable to diclofenac
AntimicrobialPotential efficacy against bacterial strains

Case Study: In Vitro Evaluation

A study conducted by Abdellatif et al. synthesized a series of indazole derivatives and evaluated their biological activities. Among these compounds, this compound exhibited substantial anti-inflammatory activity with an IC50 value lower than that of standard treatments like diclofenac. This study highlights the compound's potential as a therapeutic agent in managing inflammation-related disorders .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions involving indazole intermediates. The versatility of this compound allows for the development of numerous derivatives that may possess enhanced biological activities. Research into these derivatives is ongoing to explore their full therapeutic potential .

Q & A

Q. Methodological Insight

  • Precursor Selection : Start with nitro-substituted phenylacetic acid derivatives to avoid intermediate instability.
  • Hydrolysis Monitoring : Use HPLC or TLC to track reaction progress and confirm complete conversion.
  • Yield Optimization : Scale-up procedures should maintain inert atmospheres to prevent oxidation of sensitive intermediates .

What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Q. Basic Research Focus

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm methoxy (-OCH3_3) and carboxylic acid (-COOH) groups. Aromatic protons in the indazole ring typically appear between δ 7.0–8.5 ppm, while methoxy groups resonate near δ 3.8–4.0 ppm .
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (C10_{10}H10_{10}N2_2O4_4; theoretical MW 234.06) and fragmentation patterns.
  • HPLC Purity Analysis : Use C18 columns with UV detection at 254 nm; mobile phases often combine acetonitrile and 0.1% trifluoroacetic acid .

Advanced Tip : Pair X-ray crystallography (if crystalline) with computational IR/Raman simulations to validate vibrational modes .

How can computational modeling predict the electronic structure and reactivity of this compound?

Advanced Research Focus
Density functional theory (DFT) calculations, such as those using the Colle-Salvetti correlation-energy formula, can model electron density distributions and local kinetic energy to predict reactive sites. For example:

  • Electrophilic Reactivity : The carboxylic acid group and electron-rich methoxy substituents may act as hydrogen-bond donors or participate in nucleophilic aromatic substitution.
  • Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate aqueous or DMSO environments .

Q. Methodological Insight

  • Software : Gaussian or ORCA for DFT; VMD for visualizing electron density maps.
  • Validation : Compare computed NMR chemical shifts with experimental data to refine models .

What crystallographic strategies are effective for resolving the crystal structure of this compound?

Q. Advanced Research Focus

  • Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Solution : SHELXT or SHELXD for phase determination, followed by SHELXL for refinement. For twinned crystals, employ the TwinRotMat algorithm in SHELXL .
  • Key Parameters : Monitor R1_1 values (< 0.05) and residual electron density (< 1 eÅ3^{-3}) to ensure accuracy .

Challenge : Methoxy groups may introduce disorder; use restraints or constraints during refinement.

How can researchers design derivatives of this compound for structure-activity relationship (SAR) studies?

Q. Advanced Research Focus

  • Derivatization Sites : Target the carboxylic acid (esterification/amidation) or methoxy groups (demethylation or substitution). For example, coupling with amines via EDC/HOBt chemistry generates amides for bioactivity screening .
  • Biological Assays :
    • Anticancer : MTT assays against cancer cell lines (e.g., HeLa, MCF-7).
    • Enzyme Inhibition : Fluorescence-based assays for kinases or COX-2.
  • SAR Analysis : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity .

What factors influence the stability of this compound in solution, and how can degradation be mitigated?

Q. Basic Research Focus

  • Degradation Pathways : Hydrolysis of methoxy groups under acidic conditions or decarboxylation at high temperatures.
  • Stability Optimization :
    • Storage : -20°C in anhydrous DMSO or ethanol; avoid aqueous buffers with pH < 5.
    • Light Sensitivity : Store in amber vials to prevent photodegradation.
  • Monitoring : Use stability-indicating HPLC methods with accelerated aging studies (40°C/75% RH for 4 weeks) .

How does the substitution pattern (e.g., methoxy positions) affect the compound’s physicochemical properties?

Q. Advanced Research Focus

  • Solubility : Methoxy groups enhance lipophilicity (LogP ~1.5), reducing aqueous solubility. Introduce polar substituents (e.g., -OH) to improve solubility.
  • pKa Prediction : The carboxylic acid group has an estimated pKa of ~4.5; methoxy substituents slightly lower this via electron donation .
  • Crystallinity : Para-substituted methoxy groups promote π-stacking, enhancing crystallinity compared to ortho/meta analogs .

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